molecular formula C13H14N2O B11795190 Cyclopentyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone

Cyclopentyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone

Cat. No.: B11795190
M. Wt: 214.26 g/mol
InChI Key: ZTBAXCNFHKCAQA-UHFFFAOYSA-N
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Description

Cyclopentyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-B]pyridine core. The cyclopentyl group is then introduced through alkylation or acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as microwave-assisted synthesis or catalytic processes may be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Cyclopentyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to cellular processes and molecular interactions.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Cyclopentyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone can be compared with other pyrrolo[2,3-B]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific cyclopentyl substitution, which may confer distinct properties and advantages in various applications.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

cyclopentyl(1H-pyrrolo[2,3-b]pyridin-6-yl)methanone

InChI

InChI=1S/C13H14N2O/c16-12(9-3-1-2-4-9)11-6-5-10-7-8-14-13(10)15-11/h5-9H,1-4H2,(H,14,15)

InChI Key

ZTBAXCNFHKCAQA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)C2=NC3=C(C=C2)C=CN3

Origin of Product

United States

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